Ipi-493

描述

IPI-493 has been used in trials studying the treatment of Advanced Malignancies.

Oral Hsp90 Inhibitor this compound is an orally bioavailable formulation of the ansamycin derivative 17-amino-17-demethoxygeldanamycin (17-AG) with potential antineoplastic activity. Oral Hsp90 inhibitor this compound binds to and inhibits Hsp90, which may result the in growth inhibition in sensitive tumor cell populations. Hsp90, a 90 kDa molecular chaperone, may be highly expressed in tumor cells, playing a key role in the conformational maturation, stability and function of other substrate or "client" proteins within the cell; many of these client proteins are involved in signal transduction, cell cycle regulation and apoptosis, and may include kinases, transcription factors and hormone receptors.

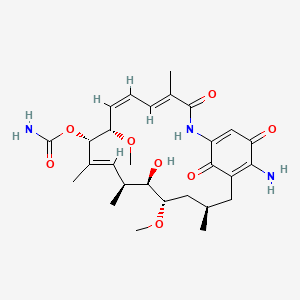

structure in first source

属性

CAS 编号 |

64202-81-9 |

|---|---|

分子式 |

C28H39N3O8 |

分子量 |

545.6 g/mol |

IUPAC 名称 |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1 |

InChI 键 |

XYFFWTYOFPSZRM-TWNAANEASA-N |

手性 SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |

规范 SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

外观 |

Solid powder |

其他CAS编号 |

64202-81-9 |

纯度 |

>98% |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |

产品来源 |

United States |

Foundational & Exploratory

IPI-493: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-493 is an orally bioavailable, semi-synthetic derivative of the ansamycin (B12435341) antibiotic geldanamycin (B1684428) that functions as a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for the initiation and progression of cancer. By inhibiting HSP90, this compound disrupts the conformational maturation of these oncoproteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted disruption of key cellular signaling pathways forms the basis of its anti-neoplastic activity. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical data, experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: HSP90 Inhibition

The primary mechanism of action of this compound is its high-affinity binding to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition of ATP binding prevents the chaperone from adopting its active conformation, which is necessary for the proper folding and stabilization of its client proteins. Consequently, these client proteins, many of which are mutated or overexpressed in cancer cells, become destabilized and are targeted for proteasomal degradation.

Key oncogenic client proteins of HSP90 that are degraded upon treatment with this compound include:

-

Receptor Tyrosine Kinases (RTKs): KIT, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).

-

Downstream Signaling Kinases: v-akt murine thymoma viral oncogene homolog (AKT).

-

Other oncogenic proteins: Mutant Fms-like tyrosine kinase 3 (FLT3).

The degradation of these proteins disrupts multiple signaling pathways that are fundamental for cancer cell proliferation, survival, angiogenesis, and metastasis.

Quantitative Data from Preclinical Studies

The anti-tumor activity of this compound has been evaluated in preclinical models of Gastrointestinal Stromal Tumors (GIST), a cancer type often driven by mutations in the KIT receptor tyrosine kinase. The following tables summarize key quantitative findings from a study using human GIST xenografts in nude mice.

Table 1: Inhibition of Key Signaling Proteins in GIST Xenografts by this compound

| Treatment Group | GIST Model | Target Protein | Percent Inhibition | Citation |

| This compound | GIST-BOE | p-KIT | ≥80% | [1][2] |

| This compound | GIST-BOE | p-AKT | ≥80% | [1][2] |

| This compound + Imatinib | GIST-48 | KIT | 77% | [1] |

| This compound + Imatinib | GIST-48 | AKT | 65% | [1] |

Table 2: Anti-tumor Efficacy of this compound in GIST Xenograft Models

| Treatment Group | GIST Model | Efficacy Endpoint | Result | Citation |

| This compound | GIST-PSW & GIST-BOE | Tumor Growth | Stabilization | [1][2] |

| This compound | GIST-48 | Tumor Volume Change from Baseline | 119% increase (partial growth arrest) | [1] |

| This compound | GIST-BOE | Comparison to Imatinib | More effective | [1] |

Signaling Pathways Affected by this compound

The inhibition of HSP90 by this compound leads to the downregulation of multiple oncogenic signaling pathways. The most well-documented of these in the context of GIST are the KIT and PI3K/AKT pathways.

KIT Signaling Pathway

In GIST, activating mutations in the KIT receptor lead to its constitutive activation, driving uncontrolled cell proliferation and survival. KIT is a client protein of HSP90, and its stability is dependent on the chaperone's function.

Caption: this compound inhibits HSP90, leading to KIT receptor degradation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical downstream effector of KIT signaling. Activated AKT promotes cell survival by inhibiting apoptosis and stimulates cell proliferation.

Caption: this compound indirectly inhibits PI3K/AKT signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of HSP90 inhibitors like this compound.

HSP90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of HSP90.

-

Reagents: Purified recombinant HSP90α, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), ATP, this compound, and a malachite green-based phosphate (B84403) detection reagent.

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the diluted this compound or vehicle control (DMSO). c. Add purified HSP90 to each well and pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding ATP to a final concentration of 1 mM. e. Incubate the plate at 37°C for 1-2 hours. f. Stop the reaction and measure the released inorganic phosphate using the malachite green reagent according to the manufacturer's instructions. g. Measure absorbance at 620 nm. h. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis for Client Protein Degradation

This method is used to quantify the levels of HSP90 client proteins and their phosphorylated forms following treatment with this compound.

-

Cell Culture and Treatment: a. Plate cancer cells (e.g., GIST-T1) and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

-

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein lysate on an SDS-polyacrylamide gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against total KIT, phospho-KIT (Tyr719), total AKT, phospho-AKT (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify band intensities using densitometry software.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the preclinical efficacy and mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action as an HSP90 inhibitor, leading to the degradation of key oncoproteins and the inhibition of critical cancer-driving signaling pathways. Preclinical data, particularly in GIST models, support its anti-tumor activity both as a single agent and in combination with other targeted therapies. The provided experimental protocols offer a framework for further investigation into its efficacy and mechanism across a broader range of cancer types.

Further research is warranted to:

-

Establish a comprehensive profile of this compound's activity across a wide panel of cancer cell lines to identify other sensitive cancer types.

-

Investigate the full spectrum of HSP90 client proteins affected by this compound to uncover additional mechanisms of action.

-

Evaluate the efficacy of this compound in combination with other therapeutic agents to overcome resistance mechanisms.

-

Conduct clinical trials to determine the safety, tolerability, and efficacy of this compound in cancer patients. As of the latest available information, detailed clinical trial data for this compound is not widely published.

This technical guide serves as a foundational resource for understanding the preclinical rationale for the development of this compound as a promising anti-cancer therapeutic.

References

Ipi-493: A Technical Guide to a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ipi-493, a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90). It details the chemical structure, mechanism of action, preclinical data, and relevant experimental methodologies.

Chemical Structure and Properties

This compound, also known as 17-Amino-geldanamycin, is a derivative of the ansamycin (B12435341) antibiotic Geldanamycin. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (4E,6E,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate |

| SMILES String | C[C@H]1C--INVALID-LINK--NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |

| Chemical Formula | C28H39N3O8 |

| Molecular Weight | 545.62 g/mol |

| CAS Number | 64202-81-9 |

Mechanism of Action

This compound functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of a wide range of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.

By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound competitively inhibits its ATPase activity. This disruption of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. The simultaneous degradation of multiple oncogenic client proteins makes HSP90 an attractive target for cancer therapy.

HSP90 Signaling Pathway and Intervention by this compound

The following diagram illustrates the central role of HSP90 in cellular signaling and the mechanism of inhibition by this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the nanomolar range.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| Various | Non-Small Cell Lung Cancer (NSCLC), Leukemia | 50 - 200[1] |

In Vivo Activity

A study in human gastrointestinal stromal tumor (GIST) xenografts demonstrated the in vivo efficacy of this compound.[2][3]

| Xenograft Model | Treatment | Dosing Schedule | Tumor Volume Change from Baseline (%) |

| GIST-PSW | This compound | 80 mg/kg, 3 times weekly | -22%[2] |

| GIST-BOE | This compound | 100 mg/kg, 3 times weekly | -15%[2] |

| GIST-48 | This compound | 80 mg/kg, 3 times weekly | +119%[2] |

Treatment with this compound in the GIST-PSW and GIST-BOE models led to tumor growth stabilization and a modest regression.[2] In the GIST-PSW model, this compound treatment resulted in a 2-fold increase in apoptosis.[2]

Clinical Pharmacokinetics

A Phase 1 clinical trial in patients with advanced cancers evaluated the safety, tolerability, and pharmacokinetics of this compound.[4] The development of this compound was discontinued (B1498344) due to a lack of increased drug exposure with increasing doses.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of HSP90 inhibitors like this compound.

HSP90 Inhibition Assay (ATPase Activity)

This assay measures the ability of a compound to inhibit the ATPase activity of HSP90.

Workflow Diagram:

References

IPI-493: An In-Depth Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IPI-493 is an orally bioavailable small molecule that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Developed as a prodrug of retaspimycin (B1249870) (IPI-504), this compound demonstrated promising anti-tumor activity in preclinical studies by targeting the ATP-binding pocket of Hsp90, a key molecular chaperone for a multitude of oncogenic proteins. This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, thereby disrupting critical cancer cell signaling pathways involved in proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and relevant experimental methodologies for this compound.

Introduction

This compound, a derivative of the ansamycin (B12435341) antibiotic geldanamycin, is an orally bioavailable formulation of 17-amino-17-demethoxygeldanamycin (17-AG)[1][2]. It was developed to overcome the poor solubility and formulation challenges of earlier Hsp90 inhibitors. As a critical chaperone protein, Hsp90 is overexpressed in many cancer types and plays a pivotal role in the conformational maturation and stability of numerous client proteins that are essential for tumor growth and survival[1]. By inhibiting Hsp90, this compound effectively induces the degradation of these oncoproteins, making it an attractive therapeutic strategy for a range of malignancies. Despite its promising preclinical profile, the clinical development of this compound was discontinued (B1498344) due to a lack of dose-dependent exposure in clinical trials[3]. Nevertheless, the study of this compound has provided valuable insights into the therapeutic potential and challenges of Hsp90 inhibition.

Mechanism of Action

This compound functions as a prodrug, rapidly converting to its active metabolite, IPI-504 (retaspimycin), upon administration. IPI-504 competitively binds to the N-terminal ATP-binding pocket of Hsp90[2]. This binding event inhibits the intrinsic ATPase activity of Hsp90, which is crucial for its chaperone function. The inhibition of Hsp90's activity leads to the misfolding of its client proteins, which are then targeted for ubiquitination and subsequent degradation by the proteasome.

Biological Activity and Molecular Targets

This compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, with IC50 values typically in the nanomolar range (50-200 nM) for leukemia and non-small cell lung carcinoma (NSCLC) cells[2]. Its primary molecular target is Hsp90, leading to the degradation of a wide array of client proteins.

Key Molecular Targets

The inhibition of Hsp90 by this compound affects a broad spectrum of client proteins, many of which are key drivers of oncogenesis. These include:

-

Receptor Tyrosine Kinases: KIT, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2)[2][4].

-

Signaling Intermediates: Serine/threonine kinase (AKT) and RAF proto-oncogene serine/threonine-protein kinase (RAF-1)[2][4].

-

Transcription Factors: Hypoxia-inducible factor 1-alpha (HIF-1α) and mutant p53.

-

Cell Cycle Regulators: Cyclin-dependent kinase 4 (CDK4).

Preclinical Efficacy in Gastrointestinal Stromal Tumors (GIST)

This compound has shown significant efficacy in preclinical models of GIST, a disease often driven by activating mutations in the KIT receptor tyrosine kinase. In GIST xenograft models, this compound treatment resulted in:

-

Tumor growth stabilization and, in some cases, slight regression[4].

-

Downregulation of the KIT receptor and its downstream signaling pathways, including AKT and ERK1/2[4][5].

Furthermore, this compound demonstrated synergistic effects when combined with tyrosine kinase inhibitors (TKIs) such as imatinib (B729) and sunitinib[4][5].

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its active metabolite, IPI-504.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line Type | Reported IC50 Range (nM) | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | 50 - 200 | [2] |

| Leukemia | 50 - 200 | [2] |

Table 2: In Vitro Anti-proliferative Activity of IPI-504 (Active Metabolite of this compound) in Lung Adenocarcinoma Cell Lines

| Cell Line | IC50 (nM) | Reference |

| H1437 | 3.473 | [6] |

| H1650 | 3.764 | [6] |

| H358 | 4.662 | [6] |

| H2009 | 33.833 | [6] |

| Calu-3 | 43.295 | [6] |

| H2228 | 46.340 | [6] |

Table 3: In Vivo Antitumor Activity of this compound in GIST Xenograft Models

| GIST Model | Treatment | Outcome | Reference |

| GIST-PSW | This compound (80 mg/kg, 3 times weekly) | 22% tumor regression from baseline, tumor growth stabilization | [4] |

| GIST-BOE | This compound (100 mg/kg, 3 times weekly) | 15% tumor regression from baseline, tumor growth stabilization | [4] |

| GIST-48 | This compound (80 mg/kg, 3 times weekly) | Partial tumor growth arrest (119% increase in volume vs. control) | [4] |

Signaling Pathway Analysis

This compound's inhibition of Hsp90 leads to the disruption of multiple oncogenic signaling pathways. The most well-documented is its effect on the KIT signaling cascade in GIST.

Experimental Protocols

Detailed, this compound-specific experimental protocols are not widely available in published literature. However, standard methodologies can be adapted.

Cell Proliferation Assay (MTT-based)

This protocol provides a general framework for assessing the anti-proliferative effects of this compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0-1000 nM) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Client Protein Degradation

This protocol outlines the steps to detect the degradation of Hsp90 client proteins following this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the client protein of interest (e.g., anti-KIT, anti-AKT) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hsp90 Occupancy Assay

A pharmacodynamic assay was developed to quantify the extent of Hsp90 inhibition in tumor samples by measuring the fraction of occupied Hsp90. While a detailed public protocol is not available, the principle involves:

-

Sample Preparation: Homogenization of tumor tissue or cell lysates from this compound treated and untreated samples.

-

Measurement of Unoccupied Hsp90: Utilizing a probe that binds to the unoccupied ATP-binding site of Hsp90.

-

Measurement of Total Hsp90: Quantifying the total amount of Hsp90 protein in the sample.

-

Calculation of Occupancy: The percentage of Hsp90 occupancy is calculated from the ratio of unoccupied to total Hsp90.

This assay demonstrated a good correlation between Hsp90 occupancy and growth inhibition by IPI-504[1].

Conclusion

This compound is a potent, orally bioavailable Hsp90 inhibitor that has demonstrated significant preclinical anti-tumor activity by inducing the degradation of key oncogenic client proteins. Its primary mechanism of action through the inhibition of the Hsp90 ATP-binding site disrupts multiple signaling pathways crucial for cancer cell survival and proliferation, most notably the KIT signaling cascade in GIST. While its clinical development was halted, the data gathered from the study of this compound continues to be valuable for the broader field of Hsp90-targeted cancer therapy. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and scientists working on Hsp90 and related pathways in drug discovery and development.

References

- 1. biotechduediligence.com [biotechduediligence.com]

- 2. rsc.org [rsc.org]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ipi-493: A Technical Overview of Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipi-493, also known as 17-amino-17-demethoxygeldanamycin (17-AG), is an orally bioavailable ansamycin (B12435341) derivative that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways.[1] By inhibiting Hsp90, this compound disrupts these pathways, leading to the degradation of oncoproteins and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on available clinical and preclinical data. Although the clinical development of this compound was discontinued (B1498344) due to a lack of dose-proportional increases in systemic exposure at higher doses, the data generated from its evaluation provides valuable insights for the development of other Hsp90 inhibitors and orally administered anti-cancer agents.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in a Phase 1 clinical trial involving patients with advanced solid and hematologic malignancies.[3] The study assessed various dosing schedules to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic parameters.

Data Presentation

The following table summarizes the key pharmacokinetic parameters of this compound based on the findings from the Phase 1 clinical trial.

| Parameter | Value/Observation | Source |

| Route of Administration | Oral | [3] |

| Maximal Plasma Concentration (Tmax) | Approximately 2-3 hours post-dose | [3] |

| Terminal Elimination Half-life (t½) | Approximately 14 hours | [3] |

| Drug Accumulation | No accumulation observed with repeat dosing | [3] |

| Systemic Exposure (AUC) | Increased with doses from 50 mg to 150 mg. A plateau in mean exposure was observed at doses above 150 mg, with no further significant increase up to 250 mg. | [3] |

| Dosing Schedules Investigated | - Three times weekly for 2 weeks, followed by 1 week of rest (TIW)- Twice weekly for 2 weeks, followed by 1 week of rest (BIW)- Once weekly, continuously (QW) | [3] |

Oral Bioavailability

While specific oral bioavailability data (F%) for this compound in humans is not publicly available, its classification as an "orally bioavailable" Hsp90 inhibitor suggests that it is absorbed from the gastrointestinal tract to a degree sufficient to exert biological activity.[1][2] The observed plateau in systemic exposure at doses above 150 mg may suggest saturation of absorption or significant first-pass metabolism at higher concentrations.[3]

Experimental Protocols

Detailed experimental protocols from the this compound clinical trials are not fully published. However, a standard methodology for a Phase 1, open-label, dose-escalation study to evaluate the pharmacokinetics of an oral anticancer agent is described below.

General Protocol for a Phase 1 Oral Drug Pharmacokinetic Study

1. Study Design:

-

An open-label, single-center or multi-center, dose-escalation study.

-

Patients are typically enrolled in cohorts and receive escalating doses of the investigational drug.

-

The primary objectives are to determine the MTD, dose-limiting toxicities (DLTs), and to characterize the pharmacokinetic profile.

2. Patient Population:

-

Patients with advanced, metastatic, or unresectable solid tumors or hematologic malignancies for whom standard therapy is no longer effective.

-

Adequate organ function (hematological, renal, and hepatic) is required.

3. Drug Administration:

-

The investigational drug (e.g., this compound) is administered orally as a capsule or tablet.

-

Dosing is based on the specific schedule being evaluated (e.g., once daily, twice weekly).

4. Pharmacokinetic Sampling:

-

Blood samples are collected at pre-defined time points before and after drug administration. A typical schedule includes:

-

Pre-dose (0 hour)

-

Post-dose at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours.

-

Additional samples may be taken at later time points to accurately determine the terminal half-life.

-

-

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

5. Bioanalytical Method:

-

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used to quantify the concentration of the drug and its major metabolites in plasma.

-

The method must demonstrate adequate sensitivity, specificity, accuracy, and precision.

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

-

Cmax (maximum observed plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

t½ (terminal elimination half-life)

-

CL/F (apparent oral clearance)

-

Vd/F (apparent volume of distribution)

-

Mandatory Visualization

Signaling Pathway

This compound exerts its anticancer effects by inhibiting Hsp90, a key molecular chaperone. The following diagram illustrates the central role of Hsp90 in maintaining the stability and function of numerous client proteins involved in oncogenic signaling. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways.

Caption: Hsp90 inhibition by this compound disrupts client protein stability.

Experimental Workflow

The following diagram outlines the typical workflow for a Phase 1 clinical trial focused on evaluating the pharmacokinetics of an oral drug like this compound.

Caption: Workflow for a Phase 1 pharmacokinetic study.

Conclusion

This compound demonstrated characteristics of an orally active Hsp90 inhibitor, with a terminal elimination half-life of approximately 14 hours and no evidence of drug accumulation upon repeated dosing.[3] However, the lack of a dose-proportional increase in systemic exposure at doses above 150 mg presented a significant challenge for its clinical development, ultimately leading to its discontinuation.[3] The insights gained from the pharmacokinetic and bioavailability studies of this compound remain relevant for the ongoing development of new Hsp90 inhibitors and other oral targeted therapies, highlighting the importance of understanding and overcoming absorption and metabolism limitations to maximize clinical efficacy.

References

The Conversion of IPI-493 to its Active Form IPI-504: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-493 is an orally bioavailable prodrug of the potent heat shock protein 90 (Hsp90) inhibitor, IPI-504 (retaspimycin hydrochloride).[1] This technical guide provides an in-depth overview of the conversion of this compound to its active form, IPI-504, a critical process for its therapeutic activity. The document details the metabolic pathway, presents available pharmacokinetic data, outlines relevant experimental protocols, and visualizes the key processes. While the clinical development of this compound was discontinued (B1498344) due to pharmacokinetic properties unrelated to its conversion, understanding this bioactivation process remains crucial for the broader context of prodrug strategies in cancer therapy.[1]

The Conversion Pathway: From Prodrug to Active Inhibitor

Upon oral administration, this compound is rapidly converted to IPI-504.[1] This conversion is a critical step for the drug's efficacy, as IPI-504 is the pharmacologically active molecule that inhibits Hsp90. The subsequent metabolic process involves a dynamic equilibrium between IPI-504 and another active compound, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG).

The conversion process can be summarized in the following steps:

-

Rapid Conversion of this compound to IPI-504: Following oral absorption, this compound undergoes rapid metabolism to yield IPI-504. While specific quantitative data on the rate and extent of this initial conversion is not extensively available in peer-reviewed literature, preclinical and Phase 1 clinical studies have confirmed its efficiency.[1]

-

The IPI-504/17-AAG Equilibrium: IPI-504, a hydroquinone, exists in a dynamic, oxidation-reduction equilibrium with its corresponding quinone form, 17-AAG. This interconversion is a key feature of the drug's in vivo behavior. Inside cells, 17-AAG can be reduced to IPI-504, which is a significantly more potent inhibitor of Hsp90.[2] Conversely, IPI-504 can be oxidized to 17-AAG.[2]

The following diagram illustrates the conversion and equilibrium pathway:

References

In Vitro Efficacy of Ipi-493: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro studies conducted on Ipi-493, a potent, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and workflows. This compound has demonstrated significant anti-tumor potential, particularly in models of Gastrointestinal Stromal Tumors (GIST), by targeting the foundational cellular machinery responsible for the stability and function of numerous oncogenic proteins.

Core Mechanism of Action: HSP90 Inhibition

This compound functions as a prodrug, rapidly converting to its active form, IPI-504 (retaspimycin). This active compound competitively binds to the ATP-binding pocket of HSP90, a critical molecular chaperone. The inhibition of HSP90's function leads to the destabilization and subsequent proteasomal degradation of its "client" proteins. Many of these client proteins are crucial for cancer cell survival and proliferation, including mutated kinases, transcription factors, and hormone receptors. In the context of GIST, a primary client protein of HSP90 is the constitutively active KIT receptor tyrosine kinase, a key driver of this malignancy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other relevant HSP90 inhibitors on various cancer cell lines, with a particular focus on GIST models. These models include both imatinib-sensitive and imatinib-resistant cell lines, highlighting the potential of HSP90 inhibition to overcome common mechanisms of drug resistance.

Table 1: Anti-Proliferative Activity of HSP90 Inhibitors in GIST Cell Lines

| Cell Line | KIT Mutation Status | Imatinib Sensitivity | HSP90 Inhibitor | IC50 (Proliferation) | Citation |

| GIST882 | Exon 13 (K642E) | Sensitive | 17-AAG | 3,300 nM | [1] |

| GIST430 | Exon 11 / Exon 13 | Resistant | 17-AAG | 220 nM | [1] |

| GIST48 | Exon 11 / Exon 17 | Resistant | 17-AAG | 130 nM | [1] |

| GIST-T1 | Exon 11 | Sensitive | AT13387 | <100 nM | [2] |

| GIST430 | Exon 11 / Exon 13 | Resistant | AT13387 | <100 nM | [2] |

| GIST48 | Exon 11 / Exon 17 | Resistant | AT13387 | <100 nM | [2] |

Note: Specific IC50 values for this compound in these GIST cell lines are not publicly available in the reviewed literature, but its activity is expected to be in a similar nanomolar range based on its mechanism and the performance of other HSP90 inhibitors.

Table 2: Effects of this compound on Apoptosis in GIST Xenograft Models

| GIST Model | This compound Treatment Effect on Apoptosis | Citation |

| GIST-PSW | 2-fold increase vs. control | [3] |

| GIST-BOE | 2.4-fold increase vs. control | [3] |

| GIST-48 | No significant effect | [3] |

Table 3: Downregulation of KIT Signaling by this compound in GIST Xenografts

| GIST Model | Effect on Total KIT Expression | Effect on KIT Phosphorylation | Citation |

| All Models | Up to 25% reduction | Significant inhibition | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the workflows for the essential in vitro experiments.

Experimental Protocols

Cell Proliferation Assay (MTT-Based)

-

Cell Seeding: Seed GIST cells (e.g., GIST-T1, GIST882, GIST430, GIST48) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (ranging from low nM to high µM concentrations) or vehicle control (DMSO) to triplicate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Seed GIST cells in 6-well plates and allow them to adhere. Treat the cells with a relevant concentration of this compound (e.g., at or near the IC50 for proliferation) and a vehicle control for 24, 48, or 72 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Quantification: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for KIT Signaling Pathway

-

Cell Lysis: Plate GIST cells and treat with this compound for various time points (e.g., 6, 12, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key signaling proteins. Recommended antibodies include:

-

Phospho-KIT (Tyr719)

-

Total KIT

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

HSP70 (as a biomarker of HSP90 inhibition)

-

Actin or Tubulin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein expression and phosphorylation.[3]

Conclusion

The in vitro data strongly support the mechanism of this compound as a potent HSP90 inhibitor that effectively targets the oncogenic KIT signaling pathway in GIST cells. By promoting the degradation of the KIT oncoprotein, this compound blocks downstream pro-survival signals, leading to decreased cell proliferation and, in some contexts, induction of apoptosis.[3] These findings underscore the therapeutic potential of this compound, particularly in overcoming resistance to conventional tyrosine kinase inhibitors. The protocols and data presented in this guide offer a robust framework for further investigation into the molecular pharmacology of this compound and other HSP90 inhibitors in GIST and other malignancies.

References

IPI-493: A Technical Guide to a Potent HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of IPI-493, a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90). It is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development. This guide details the physicochemical properties of this compound, its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.

Core Compound Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| CAS Number | 64202-81-9 | [1][2][3] |

| Molecular Weight | 545.62 g/mol | [1][2][3] |

| Molecular Formula | C₂₈H₃₉N₃O₈ | [1][2][3] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the ATP-binding pocket in the N-terminal domain of HSP90.[4] HSP90 is a molecular chaperone crucial for the conformational stability and function of a multitude of client proteins, many of which are critical components of oncogenic signaling pathways. By inhibiting HSP90, this compound leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins. This disruption of oncoprotein homeostasis ultimately results in the inhibition of tumor cell growth and survival.

One of the key pathways affected by this compound is the KIT signaling cascade, which is often dysregulated in various cancers, including gastrointestinal stromal tumors (GIST). Upon inhibition of HSP90 by this compound, the mutated and overexpressed KIT receptor tyrosine kinase is destabilized, leading to the downregulation of its downstream signaling molecules, including AKT and ERK1/2. This cascade of events culminates in cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for evaluating the efficacy of this compound in a mouse xenograft model.

1. Cell Culture and Implantation:

-

Culture human cancer cells (e.g., GIST-PSW, GIST-BOE, or GIST-48) in appropriate cell culture medium.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10⁷ cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally via gavage. A previously reported dosing schedule is 100 mg/kg, three times weekly. The control group should receive the vehicle alone.

-

Continue treatment for a specified duration, for instance, 15 days.

3. Efficacy Assessment:

-

Monitor tumor volume and mouse body weight throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

A portion of the tumor tissue can be snap-frozen for molecular analysis (e.g., Western blotting) and another portion fixed in formalin for histological examination.

Western Blotting for Signaling Pathway Analysis

This protocol describes how to assess the levels of key proteins in the KIT signaling pathway following treatment with this compound.

1. Protein Extraction:

-

Treat cultured cancer cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tumor tissues, homogenize the frozen samples in lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-KIT, total KIT, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and a loading control like GAPDH or β-actin).

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly to remove unbound secondary antibodies.

4. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

IPI-493 for Gastrointestinal Stromal Tumor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on IPI-493, a novel, orally bioavailable HSP90 inhibitor, for the treatment of gastrointestinal stromal tumors (GIST). The information presented is based on foundational studies investigating the efficacy and mechanism of action of this compound in GIST xenograft models, offering valuable insights for researchers and professionals in the field of oncology drug development.

Core Concepts and Mechanism of Action

Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[1][2][3] These mutations lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[3] The stability and function of the mutated KIT protein are dependent on the molecular chaperone Heat Shock Protein 90 (HSP90).[4][5]

This compound is an inhibitor of HSP90.[4] By binding to and inhibiting the chaperone activity of HSP90, this compound leads to the degradation of HSP90 client proteins, including the mutated KIT receptor.[4][5] This disruption of KIT signaling inhibits downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to cell growth arrest and apoptosis.[4][6]

Preclinical Efficacy of this compound in GIST Xenograft Models

The antitumor activity of this compound has been evaluated in various human GIST xenograft models with different KIT mutations. The key models cited in the primary research include:

-

GIST-PSW: Carrying a KIT exon 11 mutation.

-

GIST-BOE: Carrying a KIT exon 9 mutation.

-

GIST-48: Carrying a primary KIT exon 11 mutation and a secondary, imatinib-resistant KIT exon 17 mutation.[7]

Single-Agent Activity of this compound

Treatment with this compound as a single agent resulted in tumor growth stabilization and, in some cases, slight tumor regression in GIST xenograft models.[4] The effects on tumor volume, proliferation, and apoptosis are summarized below.

Table 1: Single-Agent this compound Efficacy in GIST Xenograft Models

| Xenograft Model | KIT Mutation | Change in Tumor Volume from Baseline | Reduction in Mitotic Activity (vs. Control) | Increase in Apoptosis (vs. Control) |

| GIST-PSW | Exon 11 | -22% (95% CI: 2%–47%) | 11.6-fold | 2.0-fold |

| GIST-BOE | Exon 9 | -15% (95% CI: 2%–31%) | 1.4-fold (insignificant) | 2.4-fold |

| GIST-48 | Exon 11 & 17 | +119% (95% CI: 91%–147%) | 1.4-fold (insignificant) | No significant effect |

Data sourced from a key preclinical study on this compound.[4]

Combination Therapy with Tyrosine Kinase Inhibitors

The therapeutic effect of this compound was enhanced when used in combination with the tyrosine kinase inhibitors (TKIs) imatinib (B729) (IMA) and sunitinib (B231) (SUN).[4][7]

Table 2: Efficacy of this compound in Combination with TKIs in GIST Xenograft Models

| Xenograft Model | Combination Treatment | Inhibition of KIT Phosphorylation | Inhibition of AKT Phosphorylation | Reduction in Mitotic Activity (vs. Control) | Increase in Apoptosis (vs. Control) |

| GIST-PSW | This compound + IMA | - | - | >50-fold | >5-fold |

| GIST-PSW | This compound + SUN | >80% | >80% | - | - |

| GIST-BOE | This compound + IMA | - | - | 1.6-fold | Not significant |

| GIST-BOE | This compound + SUN | Considerable | Considerable | - | - |

| GIST-48 | This compound + IMA | 77% | 65% | 5.1-fold | Not significant |

| GIST-48 | This compound + SUN | - | - | - | - |

Data represents the most effective combination treatments observed in the study.[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

The following diagram illustrates the proposed mechanism of action of this compound in GIST. By inhibiting HSP90, this compound disrupts the stability of the mutated KIT receptor, leading to its degradation and the subsequent inhibition of downstream pro-survival signaling pathways.

Caption: Mechanism of action of this compound in GIST cells.

Experimental Workflow for GIST Xenograft Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in GIST patient-derived xenograft (PDX) models.

References

- 1. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrointestinal Stromal Tumors (GISTs): Novel Therapeutic Strategies with Immunotherapy and Small Molecules [mdpi.com]

- 3. Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Error [gisttrials.org]

- 6. KIT oncogenic signaling mechanisms in imatinib-resistant gastrointestinal stromal tumor: PI3-kinase/AKT is a crucial survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Novel HSP90 inhibitor, this compound, is highly effective in human gastrostrointestinal stromal tumor xenografts carrying heterogeneous KIT mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IPI-493 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-493 is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] As a prodrug of IPI-504 (retaspimycin hydrochloride), this compound is converted to its active form in vivo.[2] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide range of client proteins, many of which are integral to cancer cell growth, survival, and proliferation.[1][3] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

This compound, through its active form IPI-504, competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[2][3] Key oncoproteins that are client proteins of HSP90 and are affected by this compound include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[2][4] The simultaneous downregulation of these critical proteins makes HSP90 inhibitors like this compound an attractive therapeutic strategy for a variety of cancers.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of IPI-504, the active form of this compound, in various cancer cell lines. These values can be used as a reference for determining appropriate concentration ranges for in vitro experiments.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H1437 | Non-Small Cell Lung Cancer (NSCLC) | 3.473 | [5] |

| H1650 | Non-Small Cell Lung Cancer (NSCLC) | 3.764 | [5] |

| H358 | Non-Small Cell Lung Cancer (NSCLC) | 4.662 | [5] |

| H2009 | Non-Small Cell Lung Cancer (NSCLC) | 33.833 | [5] |

| Calu-3 | Non-Small Cell Lung Cancer (NSCLC) | 43.295 | [5] |

| H2228 | Non-Small Cell Lung Cancer (NSCLC) | 46.340 | [5] |

| BT-474 | Breast Cancer (HER2+) | ~50-100 | [6] |

| JIMT-1 | Breast Cancer (HER2+, Trastuzumab-resistant) | ~50-100 | [6] |

| MM1.s | Multiple Myeloma | 307 | [7] |

| RPMI-8226 | Multiple Myeloma | 306 | [7] |

Experimental Protocols

General Guidelines

-

Compound Handling: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).[1][8] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to minimize solvent toxicity.[6]

-

Cell Culture: Maintain cancer cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.

-

Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on known IC50 values, is 1 nM to 10 µM. Remove the existing medium and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of HSP90 Client Proteins

This protocol is to assess the effect of this compound on the protein levels of HSP90 client proteins.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSP90, anti-AKT, anti-RAF-1, anti-HER2, anti-EGFR, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Experimental Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

Dissolving IPI-493 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of IPI-493, an orally bioavailable heat shock protein 90 (HSP90) inhibitor, for in vivo research applications. The following information is synthesized from preclinical studies to guide researchers in preparing formulations for administration in animal models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these characteristics is crucial for selecting an appropriate dissolution strategy.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₉N₃O₈ | [1] |

| Molecular Weight | 545.62 g/mol | [1][2] |

| Appearance | Solid (assumed) | |

| Bioavailability | Orally bioavailable | [1] |

| Purity | >98% (HPLC) | [2] |

Table 1: Physicochemical Properties of this compound.

Recommended Vehicle for In Vivo Oral Administration

Based on published preclinical studies involving this compound in human gastrointestinal stromal tumor (GIST) xenografts, the recommended vehicle for oral administration is sterile water .[1] In these studies, the control group was administered sterile water by oral gavage, indicating that this compound was likely formulated in an aqueous solution or suspension for the treatment groups.[1]

While sterile water is the documented vehicle, researchers may consider alternative formulations for poorly soluble compounds if challenges with dissolution or stability arise. Common alternative vehicles for oral gavage in preclinical research are listed in Table 2 for informational purposes.

| Vehicle Component | Typical Concentration | Notes |

| Methylcellulose | 0.5% - 2% (w/v) | A common suspending agent. |

| Tween 80 | 0.1% - 0.5% (v/v) | A non-ionic surfactant used to increase solubility and stability. |

| Polyethylene Glycol (PEG) | Varies | A water-miscible polymer used to enhance solubility. |

| Dimethyl Sulfoxide (DMSO) | <10% (v/v) | A powerful solvent, but potential toxicity should be considered. |

| Cyclodextrin | Varies | Used to form inclusion complexes to increase aqueous solubility. |

Table 2: Alternative Vehicle Components for Oral Formulations.

Experimental Protocol: Preparation of this compound for Oral Gavage

This protocol outlines the steps for preparing a formulation of this compound in sterile water for oral administration in mice, based on the dosing used in GIST xenograft models.[1][3]

Materials:

-

This compound powder

-

Sterile water for injection

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Oral gavage needles (appropriate size for the animal model)

-

Syringes

Procedure:

-

Determine the Required Concentration: Calculate the required concentration of this compound based on the desired dose (e.g., 50 mg/kg, 80 mg/kg, or 100 mg/kg) and the dosing volume for the animal model (typically 5-10 mL/kg for mice).[1]

-

Example Calculation for a 50 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume:

-

Dose per mouse = 50 mg/kg * 0.02 kg = 1 mg

-

Dosing volume = 10 mL/kg * 0.02 kg = 0.2 mL

-

Required concentration = 1 mg / 0.2 mL = 5 mg/mL

-

-

-

Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube.

-

Add Sterile Water: Add the calculated volume of sterile water to the conical tube containing the this compound powder.

-

Dissolve/Suspend the Compound:

-

Cap the tube securely and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that the compound is fully dissolved or forms a homogenous suspension. If particulates are visible, continue vortexing. For suspensions, ensure it is uniformly dispersed before each administration.

-

-

Administration:

-

Draw the prepared this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.

-

Administer the formulation to the animal via oral gavage according to the established dosing schedule (e.g., three times weekly).[1]

-

If administering a suspension, ensure it is well-mixed immediately before drawing it into the syringe for each animal.

-

Stability and Storage:

-

It is recommended to prepare the this compound formulation fresh on each day of dosing.

-

If short-term storage is necessary, store the formulation at 2-8°C and protect it from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for in vivo efficacy studies.

Caption: this compound inhibits the HSP90 chaperone, leading to the degradation of client oncoproteins and subsequent inhibition of tumor growth.

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Novel HSP90 inhibitor, this compound, is highly effective in human gastrostrointestinal stromal tumor xenografts carrying heterogeneous KIT mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for IPI-493 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-493 is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] As a potent inhibitor, this compound disrupts the function of HSP90, a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins.[1][2] Many of these client proteins are critical for cancer cell survival and proliferation, including kinases, transcription factors, and hormone receptors involved in signal transduction, cell cycle regulation, and apoptosis.[1][2] By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising agent for cancer therapy.[3] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying mechanism of action of this compound for use in preclinical mouse models, based on available published data.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[3] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. In cancer cells, this results in the downregulation of key oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[4][5]

Signaling Pathway Diagram

References

- 1. Novel Treatment Eliminates Breast Cancer Tumors in Mice in a Single Dose [axial.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Extracellular HSP90 Machineries Build Tumor Microenvironment and Boost Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

Application Notes and Protocols: Utilizing IPI-493 in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-493 is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting HSP90, this compound leads to the degradation of these client proteins, including numerous kinases that are often mutated or overexpressed in cancer. This mechanism of action provides a strong rationale for combining this compound with other kinase inhibitors to achieve synergistic antitumor effects and overcome resistance.

These application notes provide a summary of preclinical data and detailed protocols for studying the combination of this compound with other kinase inhibitors, primarily focusing on its application in Gastrointestinal Stromal Tumors (GIST).

Mechanism of Action: this compound

This compound functions by binding to the ATP pocket in the N-terminus of HSP90, thereby inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins. In the context of GIST, a key client protein is the mutated and constitutively active KIT receptor tyrosine kinase, a primary driver of this malignancy.

Preclinical Data: this compound in Combination with KIT Inhibitors in GIST

A key preclinical study investigated the efficacy of this compound in combination with the KIT kinase inhibitors imatinib (B729) (IMA) and sunitinib (B231) (SUN) in human GIST xenograft models in nude mice.[1][2] These models carried different KIT mutations, representing both imatinib-sensitive and imatinib-resistant disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from this preclinical study.

Table 1: Effect of this compound and Combinations on Tumor Volume in GIST Xenografts [1]

| Treatment Group | GIST-PSW (KIT exon 11) % Change from Baseline | GIST-BOE (KIT exon 9) % Change from Baseline | GIST-48 (KIT exon 11 & 17) % Change from Baseline |

| Control | Growth | Growth | Growth |

| Imatinib (IMA) | - | - | + |

| Sunitinib (SUN) | -21% | -36% | -44% |

| This compound | -22% | -15% | +119% (partial growth arrest) |

| This compound + IMA | Similar to IMA alone | Similar to IMA alone | - |

| This compound + SUN | Similar to SUN alone | Similar to SUN alone | - |

Table 2: Inhibition of Signaling Pathways in GIST-PSW Xenografts [1]

| Treatment Group | % Inhibition of p-KIT | % Inhibition of p-AKT | % Inhibition of p-ERK1/2 |

| Imatinib (IMA) | 72% (p-KITY703), 80% (p-KITY719) | 37% | - |

| Sunitinib (SUN) | >80% | >80% | - |

| This compound | >80% | >80% | - |

| This compound + IMA | Highly effective | Highly effective | Most effective |

| This compound + SUN | Highly effective | Highly effective | - |

Table 3: Inhibition of Signaling Pathways in GIST-48 Xenografts [1]

| Treatment Group | % Inhibition of KIT | % Inhibition of AKT |

| This compound + IMA | 77% | 65% |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other kinase inhibitors, based on standard laboratory procedures.

Protocol 1: In Vivo Xenograft Studies

This protocol outlines the general procedure for evaluating the efficacy of this compound in combination with other kinase inhibitors in a mouse xenograft model.

Materials:

-

Nude mice (e.g., NMRI nu/nu)

-

GIST tumor tissue or cells for implantation

-

This compound

-

Other kinase inhibitor(s) (e.g., imatinib, sunitinib)

-

Vehicle control (e.g., sterile water)

-

Calipers

-

Dosing gavage needles

Procedure:

-

Tumor Implantation: Subcutaneously implant human GIST tumor fragments or cells into the flanks of nude mice.[3]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length × width²) / 2.

-

Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., n=5-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Kinase inhibitor X alone

-

Group 4: this compound + Kinase inhibitor X

-

-

Treatment Administration: Administer drugs orally via gavage for a specified period (e.g., 15 consecutive days).[1] A representative dosing regimen from the GIST study is this compound at 80-100 mg/kg.[1]

-

Monitoring: Monitor tumor growth and animal body weight throughout the study.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol describes how to assess the impact of this compound combinations on key signaling proteins.

Materials:

-

Tumor tissue lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

Electrotransfer system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-HSP70, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine the relative protein expression levels.

Protocol 3: Immunohistochemistry for Vessel Density

This protocol is for assessing the anti-angiogenic effects of this compound combinations.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibody against an endothelial cell marker (e.g., anti-CD31)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding with a serum-based blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-CD31) overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Signal Amplification: Apply a streptavidin-HRP conjugate for 30 minutes.

-

Visualization: Add the DAB chromogen substrate to develop the color.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a coverslip.

-